9-Fluorenylmethyl chloroformate
Overview
Description
9-Fluorenylmethyl chloroformate, also known as Fmoc chloride, is a highly versatile reagent with varied applications in organic synthesis . It is most frequently used to introduce the base-labile Fmoc-protecting group to amine functionalities, particularly during the production of Fmoc-protected amino acids .
Synthesis Analysis
Fmoc chloride is developed as an effective coupling reagent for the synthesis of peptides . It activates the carboxylic acid group of the amino acid, allowing it to react with an alcohol to form the ester .Molecular Structure Analysis
The molecular formula of 9-Fluorenylmethyl chloroformate is C15H11ClO2 . Its molecular weight is 258.70 g/mol .Chemical Reactions Analysis
Fmoc chloride is generally used to protect amino groups in peptide synthesis . It can also be used as a glycan-labeling reagent for structural analysis . Fmoc-labeled glycans are strongly fluorescent and can be analyzed with high sensitivity using liquid chromatography-fluorescence detection (LC-FD) analysis .Physical And Chemical Properties Analysis
9-Fluorenylmethyl chloroformate is a white to slight yellow to beige powder . Its melting point ranges from 60 to 64 °C .Scientific Research Applications
Derivatization of Amino Acids : Fmoc-Cl is widely used for derivatizing amino acids in biological material. It reacts with amino acids under mild conditions in aqueous solutions, creating highly fluorescent and stable derivatives. This makes it useful for determinations of amino acids, especially in complex biological matrices (Einarsson, Josefsson, & Lagerkvist, 1983).
Synthesis of Active Esters of Amino Acids : Fmoc-Cl has been shown to be an effective reagent for synthesizing various active esters of Fmoc-/Boc-/Z-amino acids, including pentafluorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, p-nitrophenyl, o-nitrophenyl, and succinimidyl esters. These compounds are essential in peptide synthesis (Tantry & Babu, 2003).
Fluorogenic Labelling of Amines : Fmoc-Cl is employed for labelling primary and secondary amines, enhancing chromatographic resolution and introducing a fluorophore for improved detection in analytical techniques (Moye & Boning, 1979).
Fluorescence Quenching Studies : Fmoc-Cl's interaction with metal ions like Fe3+ and Cu2+ has been studied, highlighting its potential as a fluorescent probe with high sensitivity for these ions. This application is beneficial in analytical chemistry and biochemistry (Gu et al., 2014).
Improved Liquid Chromatography Methods : Fmoc-Cl derivatives of amino acids have been used to develop improved high-performance liquid chromatography (HPLC) methods. These methods allow for better separation, reproducibility, and are suitable for analyzing protein hydrolysates (Ou et al., 1996).
Analysis of Biogenic Amines and Polyamines : Fmoc-Cl is used in pre-column derivatization methods for the determination of primary and secondary biogenic amines and amino acids. It has applications in profiling free amino acids in physiological fluids and analyzing peptide and protein hydrolysates (Haynes et al., 1991).
Derivatization for Capillary Electrophoresis : In capillary electrophoresis, Fmoc-Cl is used for derivatizing amino acids, enhancing laser-induced fluorescence detection and improving separation efficiency (Chan et al., 1993).
Characterization of Impurities in Amino Acids : Fmoc-Cl is used in capillary electrophoresis to characterize impurities in amino acids, demonstrating its utility in quality control and purity assessment of amino acid samples (Novatchev & Holzgrabe, 2001).
Safety And Hazards
Future Directions
While 9-fluorenylmethyl chloroformate is generally used to protect amino groups in peptide synthesis, it can also be used as a glycan-labeling reagent for structural analysis . This derivatization allows for the isolation from biological samples of glycans that are difficult to synthesize chemically, as well as the fabrication of immobilized-glycan devices . The Fmoc labeling method promises to be a tool for accelerating O-glycan structural analysis and an understanding of molecular interactions .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSLJNXXZKURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183116 | |
Record name | 1-(9-Fluorenyl)methyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluorenylmethyl chloroformate | |
CAS RN |
28920-43-6 | |
Record name | 9-Fluorenylmethyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28920-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(9-Fluorenyl)methyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9-Fluorenyl)methyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluoren-9-ylmethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(9-FLUORENYL)METHYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLB0BTT90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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